5-nitrobenzo[c][1,2]oxaborol-1(3H)-ol
Overview
Description
5-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is a useful research compound. Its molecular formula is C7H6BNO4 and its molecular weight is 178.94 g/mol. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis
5-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol and related compounds are vital in heterocyclic synthesis. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid serves as a multireactive building block in heterocyclic oriented synthesis (HOS). This compound is used to prepare substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, which are important in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).
Analytical Chemistry
In analytical chemistry, derivatives of 5-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol are employed as reagents. For example, 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole is used as a precolumn fluorescent labeling reagent for high-performance liquid chromatography of amino acids (Watanabe & Imai, 1981).
Biochemical Analysis
In biochemical analysis, aromatic disulfides like 5,5′-dithiobis(2-nitrobenzoic acid), closely related to 5-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol, are synthesized for determining sulfhydryl groups in biological materials (Ellman, 1959).
Solid-Phase Synthesis
Solid-phase synthesis of various chemical compounds also utilizes 5-nitrobenzoic acid derivatives. Efficient assembly of dibenz[b,f]oxazepin-11(10H)-ones using the SNAr of fluorine in 2-fluoro-5-nitrobenzoic acid with the OH of various 2-aminophenols on solid support is one such application (Ouyang, Tamayo, & Kiselyov, 1999).
Crystallographic Studies
These compounds are also significant in crystallographic studies, as demonstrated in the determination of crystal structures of various benzoic acid derivatives, including 4-chloro-3 nitrobenzoic acid (Pramanik, Dey, & Mukherjee, 2019).
Energetic Materials Design
In the design of energetic materials, derivatives of 5-nitrobenzo[c][1,2]oxaborol-1(3H)-ol are explored. For instance, the synthesis and characterization of 5-(1,2,4-triazol-C-yl)tetrazol-1-ol compounds with selected energetic moieties are reported (Dippold, Izsák, & Klapötke, 2013).
Organometallic Chemistry
In organometallic chemistry, conversion of carboxyl and nitro groups in commercially available 3-nitrobenzoic acid to chiral imidazoline and amine, respectively, is key in synthesizing chiral PCN pincer Pd(II) and Ni(II) complexes (Yang, Liu, Gong, & Song, 2011).
properties
IUPAC Name |
1-hydroxy-5-nitro-3H-2,1-benzoxaborole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO4/c10-8-7-2-1-6(9(11)12)3-5(7)4-13-8/h1-3,10H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUKHRCRSXJPFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitrobenzo[c][1,2]oxaborol-1(3H)-ol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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